molecular formula C8H5ClF4O2 B13918298 1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene

1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene

Cat. No.: B13918298
M. Wt: 244.57 g/mol
InChI Key: MJWVZVDQCISLKI-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, methoxy, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to these targets. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene include:

Properties

Molecular Formula

C8H5ClF4O2

Molecular Weight

244.57 g/mol

IUPAC Name

1-chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5ClF4O2/c1-14-4-2-5(9)7(6(10)3-4)15-8(11,12)13/h2-3H,1H3

InChI Key

MJWVZVDQCISLKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)OC(F)(F)F)F

Origin of Product

United States

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